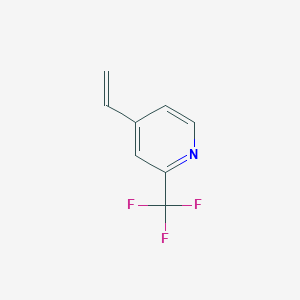

2-(Trifluoromethyl)-4-vinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethyl)-4-vinylpyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a vinyl (-CH=CH₂) group at the 4-position of the aromatic ring. This compound is of interest in materials science, pharmaceuticals, and catalysis due to its unique electronic and steric characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-vinylpyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into a pyridine ring. This can be done using reagents such as trifluoromethyl copper or trifluoromethyl iodide in the presence of a catalyst . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4-vinylpyridine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in pyridine derivatives significantly enhances their biological activity, making them valuable in agrochemicals. The compound 2-(trifluoromethyl)-4-vinylpyridine can be utilized as an intermediate for synthesizing various agrochemical products.

- Pesticides and Herbicides : The introduction of trifluoromethyl groups in pyridine derivatives has been linked to improved efficacy against pests and weeds. For instance, Fluazifop-butyl, the first trifluoromethyl pyridine derivative, is widely used in crop protection, and over 20 additional products have been developed based on this scaffold .

- Research Findings : Studies indicate that the unique physicochemical properties imparted by fluorine enhance the lipophilicity and metabolic stability of these compounds, leading to better performance in agricultural applications .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a crucial building block for several drug candidates.

- Drug Development : The compound has been involved in the synthesis of various drugs targeting diseases such as cancer and neurodegenerative disorders. For example, it is used as an intermediate in the synthesis of Tavapadon (CVL-751), which is being developed for Parkinson’s disease treatment .

- Clinical Trials : Several derivatives containing the trifluoromethyl group have received market approval or are undergoing clinical trials. Notable examples include Leniolisib (CDZ173), which shows enhanced potency against specific targets due to the incorporation of trifluoromethyl groups .

Advanced Materials and Polymer Science

The versatility of this compound extends into materials science, particularly in the development of functional polymers.

- Molecularly Imprinted Polymers : This compound can be employed as a monomer in the synthesis of molecularly imprinted polymers (MIPs), which are used for selective binding applications, including sensors and drug delivery systems .

- Polymerization Techniques : The polymerization of this compound can yield materials with tailored properties suitable for various applications, including coatings and adhesives that require enhanced durability and chemical resistance .

Case Study 1: Synthesis of Agrochemical Intermediates

A study demonstrated the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (a key intermediate) through chlorination followed by fluorination processes. This compound is pivotal for developing several crop protection products .

Case Study 2: Drug Development Pathways

Research highlighted how structural modifications involving trifluoromethyl groups improved the pharmacological profiles of compounds targeting PI3K pathways. This led to increased efficacy in treating conditions like activated PI3Kδ syndrome .

Data Tables

| Application Area | Specific Use | Example Compounds | Status |

|---|---|---|---|

| Agrochemicals | Pesticides & Herbicides | Fluazifop-butyl | Market Approved |

| Pharmaceuticals | Drug Development | Tavapadon (CVL-751) | Clinical Trials |

| Advanced Materials | Molecularly Imprinted Polymers | Custom polymers | Research Phase |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4-vinylpyridine is primarily influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The vinyl group also contributes to the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects and Reactivity

Key Compounds for Comparison :

4-(Trifluoromethyl)-2-pyridone (CAS 50650-59-4): Contains a hydroxyl (-OH) group at position 2 and -CF₃ at position 4 .

4-Chloro-2-(trifluoromethyl)pyridine (CAS 131748-14-6): Substituted with -Cl at position 4 and -CF₃ at position 2 .

5-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-71-9): Features -CH₃ at position 5 and -CF₃ at position 2 .

4-Vinylpyridine (CAS 100-43-6): Lacks -CF₃ but has a vinyl group at position 4 .

Comparative Analysis :

Electronic Properties :

- The -CF₃ group in 2-(Trifluoromethyl)-4-vinylpyridine increases electron deficiency at the pyridine ring, enhancing electrophilic substitution resistance compared to non-fluorinated analogs (e.g., 4-vinylpyridine) .

- In 4-(Trifluoromethyl)-2-pyridone, the hydroxyl group introduces hydrogen-bonding capacity, absent in the vinyl-substituted analog, making it more polar and soluble in aqueous media .

Thermal and Physical Properties :

Pharmaceutical Potential :

- 4-(Trifluoromethyl)-2-pyridone exhibits antimicrobial activity and serves as a photoredox catalyst in drug synthesis . In contrast, this compound’s vinyl group may limit bioavailability but enhance utility in drug delivery systems via polymerization .

- Phenothiazine derivatives with -CF₃ groups () demonstrate antioxidative properties, suggesting that this compound could be explored for similar bioactivity .

Material Science :

- The trifluoromethyl group improves thermal stability in polymer solar cells (as seen in ), implying that this compound-based polymers may enhance device efficiency .

- Compared to 4-vinylpyridine, the -CF₃ group in the target compound could reduce moisture absorption in polymeric materials, extending their lifespan in electronic applications .

Spectroscopic and Analytical Data

- 19F NMR : Fluorine chemical shifts in trifluoromethylpyridines are sensitive to substituents. For example, 2-(trifluoromethyl)imidazo[4,5-c]pyridine shows δ ≈ -60 ppm (), comparable to shifts expected for this compound .

- Thermal Stability : The -CF₃ group increases decomposition temperatures, as seen in 4-(Trifluoromethyl)-2-pyridone (Tm = 158°C) .

Biological Activity

2-(Trifluoromethyl)-4-vinylpyridine is an important compound in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C7H6F3N

- Molecular Weight: 175.13 g/mol

- IUPAC Name: this compound

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of tumor cells. A notable study found that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 10 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular processes, such as proteases and kinases.

- Receptor Binding: It can bind to various receptors, modulating signal transduction pathways that lead to apoptosis in cancer cells.

- Membrane Disruption: Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among treated patients compared to a control group, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In vitro studies were conducted on human cancer cell lines treated with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with the compound demonstrating superior efficacy compared to existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(Trifluoromethyl)-4-vinylpyridine with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, vinylation of 2-(trifluoromethyl)pyridine derivatives can be achieved via cross-coupling reactions (e.g., Heck reaction) using palladium catalysts. Key factors include:

- Catalyst selection : Palladium(II) acetate with ligands like PPh₃ for stability .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purity of reagents : Use ≥99.5% pure starting materials (e.g., 4-vinylpyridine) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.2–6.8 ppm, doublets) and trifluoromethyl carbon (δ 120–125 ppm, q, J = 35–40 Hz) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) with m/z 204.04 (calculated for C₈H₆F₃N) .

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What purification strategies address low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., polymerization of vinyl groups). Mitigation strategies:

- Temperature control : Maintain ≤80°C to prevent thermal decomposition .

- Inhibitors : Add hydroquinone (0.1–1 wt%) to suppress radical-mediated polymerization .

- Alternative routes : Explore Sonogashira coupling with protected alkynes followed by deprotection .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, enhancing its reactivity as a dienophile. Computational studies (DFT/B3LYP) can predict:

- Frontier molecular orbitals : Lower LUMO energy (≈ -1.5 eV) facilitates electron-deficient dienophile behavior .

- Regioselectivity : Meta-directing effects of -CF₃ favor cycloaddition at the 4-position .

Experimental validation via kinetic assays (e.g., monitoring reaction rates with cyclopentadiene) is recommended .

Q. What mechanistic insights explain contradictions in catalytic cross-coupling yields for this compound derivatives?

- Methodological Answer : Discrepancies arise from ligand-metal coordination dynamics. For example:

- Bidentate ligands (e.g., dppe) may stabilize Pd(0) intermediates but slow reductive elimination .

- Monodentate ligands (e.g., P(t-Bu)₃) accelerate transmetallation but increase catalyst decomposition .

- Solution : Perform kinetic profiling (e.g., in situ IR spectroscopy) to optimize ligand-metal ratios .

Q. How can structure-property relationships guide the design of this compound-based polymers?

- Methodological Answer : The vinyl group enables polymerization (e.g., radical or anionic), while -CF₃ enhances thermal stability. Key steps:

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

4-ethenyl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2 |

InChI Key |

PGDDDGIAINLRNO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=NC=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.